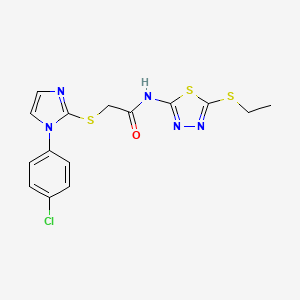

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound featuring a combination of imidazole, thiadiazole, and acetamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde (in this case, 4-chlorobenzaldehyde).

-

Thiol Substitution: : The imidazole derivative is then reacted with a thiol compound to introduce the thio group. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

-

Thiadiazole Formation: : The thiadiazole ring is typically formed by the cyclization of a thiosemicarbazide derivative with an appropriate electrophile, such as carbon disulfide (CS₂), under basic conditions.

-

Coupling Reaction: : Finally, the imidazole-thio derivative is coupled with the thiadiazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The thioether groups in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The nitro group (if present) on the aromatic ring can be reduced to an amine using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

-

Substitution: : The chlorine atom on the aromatic ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: SnCl₂, H₂/Pd

Substitution: Pd-catalysts, bases like NaH or K₂CO₃

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted aromatic derivatives

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Studies have indicated that derivatives of thiadiazole and imidazole often demonstrate significant antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing thiadiazole moieties can exhibit potent antimicrobial effects. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating varying degrees of efficacy compared to standard antibiotics like chloramphenicol and rifampicin .

- Case Study : A series of thiadiazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that certain substitutions enhanced activity significantly .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have reported that compounds with similar structural features have shown promising results against various cancer cell lines.

- Case Study : In vitro studies on imidazole-thiadiazole derivatives revealed cytotoxic effects against human lung cancer cells (A549) and breast cancer cells (Bcap-37). The most active compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil .

Synthetic Pathways

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step processes that optimize yield and purity. Common synthetic routes include:

- Formation of the imidazole ring through cyclization reactions.

- Introduction of the thiazole moiety via nucleophilic substitution.

- Coupling reactions to form the final thioacetamide structure.

Wirkmechanismus

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets could include enzymes or receptors critical for the survival of the microorganism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

- 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide may exhibit unique properties due to the specific length and nature of the alkylthio substituent. This can influence its solubility, reactivity, and biological activity, making it a compound of particular interest for further study.

Biologische Aktivität

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN4OS2, with a molecular weight of approximately 426.94 g/mol. It features an imidazole ring, a thiazole ring, and various functional groups that contribute to its biological activity. The presence of the chlorophenyl group enhances hydrophobic interactions, which may improve binding affinity to biological targets.

The mechanism of action for this compound typically involves interaction with specific enzymes or receptors. The imidazole and thiazole rings allow for potential binding interactions that can inhibit or modulate enzyme activity. The compound may also induce apoptosis in cancer cells, as indicated by studies demonstrating cell cycle arrest and mitochondrial membrane potential changes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines including HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the range of 0.28 to 10 μg/mL across different studies .

- Mechanisms of Action : Studies indicate that the compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylase). Molecular docking studies have suggested a strong binding affinity to these targets .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity. Research has demonstrated that derivatives of thiadiazoles possess broad-spectrum antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT116, H460, MCF-7 | 0.28 - 10 μg/mL | Inhibition of enzymes like thymidylate synthase |

| Antimicrobial | Various bacteria | Varies by strain | Disruption of cell walls/inhibition of metabolism |

Case Studies

- Antitumor Efficacy : A study reported that a related compound induced apoptosis in breast cancer cells without affecting normal cells significantly, suggesting selectivity for cancerous tissues .

- Molecular Docking Studies : Another study used molecular docking to identify potential binding sites on target enzymes, confirming high affinity and specificity for certain anticancer targets .

Eigenschaften

IUPAC Name |

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5OS3/c1-2-23-15-20-19-13(25-15)18-12(22)9-24-14-17-7-8-21(14)11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVNIPSMOWUFKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.